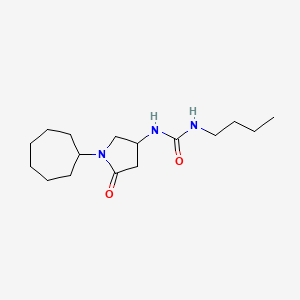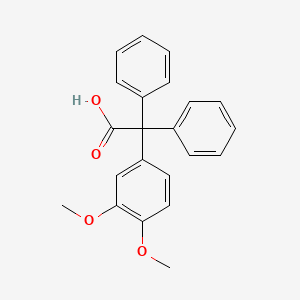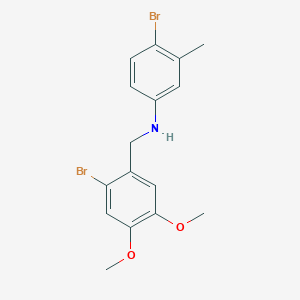![molecular formula C20H23N3O3S B6007981 N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6007981.png)
N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide, commonly known as K777, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. K777 has been shown to inhibit the activity of a family of enzymes called diacylglycerol lipases (DAGLs), which play a crucial role in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). In
Wirkmechanismus
K777 acts as a non-competitive inhibitor of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide, binding to a site on the enzyme that is distinct from the active site. This binding leads to a conformational change in the enzyme that reduces its activity. The inhibition of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide by K777 leads to a decrease in 2-AG levels, which affects the signaling pathways that are regulated by this endocannabinoid.
Biochemical and physiological effects:
K777 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce pain sensation in animal models of neuropathic pain. In addition, K777 has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
K777 is a small molecule inhibitor that can be easily synthesized in the lab. It has been shown to be effective in various animal models of inflammation, pain, and anxiety. However, the effects of K777 on human physiology are not well understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on K777. One area of interest is the development of more potent and selective inhibitors of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide. Another area of interest is the investigation of the effects of K777 on other physiological processes, such as appetite regulation and immune function. Finally, the therapeutic potential of K777 for various diseases, such as inflammatory bowel disease and multiple sclerosis, should be further explored.
Synthesemethoden
The synthesis of K777 involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the reaction of 3-chloro-4-fluorobenzaldehyde with piperidine to form 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with ethyl 2-(phenylsulfonyl)acetate to form the corresponding enamine, which is subsequently hydrolyzed to give the final product, K777.
Wissenschaftliche Forschungsanwendungen
K777 has been shown to be a potent inhibitor of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide, which are enzymes involved in the biosynthesis of the endocannabinoid 2-AG. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function. The inhibition of N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide by K777 leads to a decrease in 2-AG levels, which in turn affects these physiological processes. K777 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(19-9-4-11-21-15-19)22-14-18-8-5-12-23(16-18)27(25,26)13-10-17-6-2-1-3-7-17/h1-4,6-7,9-11,13,15,18H,5,8,12,14,16H2,(H,22,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSJUMKREQJC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6007904.png)
![3-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6007912.png)
![1,14-dipropyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B6007915.png)
![1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol](/img/structure/B6007917.png)

![N~2~-acetyl-N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6007930.png)
![N-ethyl-N-methyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6007954.png)

![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(2-thienylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6007963.png)
![4-chloro-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6007964.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6007974.png)
![2-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6007977.png)
![4-[5-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6007979.png)
